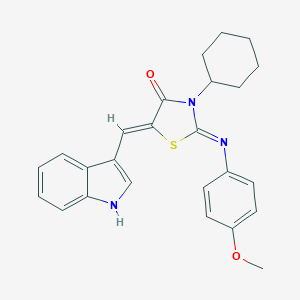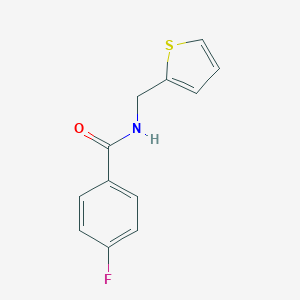![molecular formula C20H16FNO4 B299029 METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B299029.png)
METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxybenzylidene group, and a pyrrole carboxylate moiety
Métodos De Preparación
The synthesis of METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a fluorophenyl group using a suitable fluorinating agent.
Formation of the hydroxybenzylidene group: This can be done by reacting the intermediate compound with a hydroxybenzaldehyde under basic conditions.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: The hydroxybenzylidene group can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.
Aplicaciones Científicas De Investigación
Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxybenzylidene group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:
Methyl 1-(2-chlorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Methyl 1-(2-fluorophenyl)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: The presence of a methoxy group instead of a hydroxy group can influence the compound’s solubility and interaction with molecular targets.
Methyl 1-(2-fluorophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: The replacement of the ester group with an amide group can alter the compound’s stability and pharmacokinetic properties.
These comparisons highlight the unique features of METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C20H16FNO4 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
methyl (4Z)-1-(2-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)15(11-13-7-9-14(23)10-8-13)19(24)22(12)17-6-4-3-5-16(17)21/h3-11,23H,1-2H3/b15-11- |
Clave InChI |
UBYUKSGLKROAFI-PTNGSMBKSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=C(C=C2)O)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)


methanethione](/img/structure/B298962.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298966.png)
